molecular formula C21H25BrN2O2S2 B12022469 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one CAS No. 617697-79-7

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one

Cat. No.: B12022469
CAS No.: 617697-79-7
M. Wt: 481.5 g/mol
InChI Key: ONJAWHYQBWGACA-ZCXUNETKSA-N
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Description

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones

Preparation Methods

The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-1-ethyl-2-oxoindoline and 3-octyl-2-thioxothiazolidin-4-one.

    Condensation Reaction: The key step involves the condensation of 5-bromo-1-ethyl-2-oxoindoline with 3-octyl-2-thioxothiazolidin-4-one under appropriate reaction conditions, such as the presence of a base and a suitable solvent.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and scalability.

Chemical Reactions Analysis

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular processes.

    Modulating Protein-Protein Interactions: The compound may interfere with protein-protein interactions, affecting signal transduction and other cellular functions.

    Inducing Apoptosis: In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one can be compared with other similar compounds, such as:

    5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one: This compound has a cyclohexyl group instead of an octyl group, which may affect its chemical properties and biological activities.

    5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one: The presence of an isobutyl group in this compound may lead to differences in solubility and reactivity compared to the octyl derivative.

    5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one: This compound has an ethyl group, which may result in distinct pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

CAS No.

617697-79-7

Molecular Formula

C21H25BrN2O2S2

Molecular Weight

481.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25BrN2O2S2/c1-3-5-6-7-8-9-12-24-20(26)18(28-21(24)27)17-15-13-14(22)10-11-16(15)23(4-2)19(17)25/h10-11,13H,3-9,12H2,1-2H3/b18-17-

InChI Key

ONJAWHYQBWGACA-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC)SC1=S

Origin of Product

United States

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